3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
CAS No.: 143228-42-6
Cat. No.: VC21107882
Molecular Formula: C7H5NO3
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143228-42-6 |
---|---|
Molecular Formula | C7H5NO3 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid |
Standard InChI | InChI=1S/C7H5NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8H,(H,10,11) |
Standard InChI Key | KXVMTWOQHOHKPO-UHFFFAOYSA-N |
SMILES | C1=CC(=O)C(=CC1=N)C(=O)O |
Canonical SMILES | C1=CC(=O)C(=CC1=N)C(=O)O |
Introduction
Chemical Structure and Properties
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid possesses a distinct molecular structure characterized by a six-membered carbon ring with alternating double bonds, typical of cyclohexadienes. The compound contains an imino group (–NH), a carboxylic acid group (–COOH), and a keto group, creating a unique arrangement of functional groups that influence its chemical behavior and reactivity.
The structural features of this compound contribute significantly to its physicochemical properties. The presence of the carboxylic acid group enhances its solubility in polar solvents, while the imino and keto groups contribute to its reactivity and potential biological activity. These functional groups can form hydrogen bonds and participate in various chemical reactions, making the compound versatile in chemical synthesis and biological interactions.
According to computed properties available in chemical databases, 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4, indicating its potential for intermolecular interactions . Its XLogP3-AA value is estimated at 0.4, suggesting moderate lipophilicity and water solubility .
Chemical Reactions and Reactivity
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid can undergo various chemical reactions owing to its reactive functional groups. The compound's reactivity profile includes oxidation, reduction, and substitution reactions, each yielding different products depending on the reagents and conditions employed.
Oxidation Reactions
The compound can be oxidized to form corresponding oxo derivatives using common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically target the imino or cyclohexadiene portions of the molecule, resulting in more oxidized compounds.
Reduction Reactions
Reduction reactions can convert the imino group to an amine group, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These transformations can significantly alter the compound's chemical properties and biological activity.
Substitution Reactions
The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents for such transformations include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions), which can modify the structure and functionality of the compound.
Reaction Type | Reagents | Potential Products | Reference |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Oxo derivatives | |
Reduction | NaBH₄, LiAlH₄ | Amine derivatives | |
Substitution | Halogens, nucleophiles | Substituted derivatives |
Biological Activity | Potential Mechanism | Implications | Reference |
---|---|---|---|
Antioxidant | Free radical scavenging | Prevention of oxidative stress-related damage | |
Antimicrobial | Disruption of microbial cell membranes or metabolic pathways | Potential antimicrobial applications | |
Anti-inflammatory | Interaction with inflammatory enzymes | Possible therapeutic uses in inflammatory conditions |
Applications in Research and Industry
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid has specific applications in pharmaceutical research and quality control, particularly in relation to mesalazine (5-aminosalicylic acid).
Pharmaceutical Analysis
Comparison with Similar Compounds
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid shares structural similarities with several compounds, but its unique arrangement of functional groups distinguishes it from related molecules.
Table 4. Comparison of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid with Similar Compounds
The uniqueness of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid lies in its specific arrangement of functional groups, particularly the combination of imino and keto functionalities within a cyclohexadiene framework. This distinctive structure enhances its reactivity and potential biological activity compared to similar compounds.
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